ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-4-21-17(20)14-11(3)22-16(19)13(9-18)15(14)12-8-6-5-7-10(12)2/h5-8,15H,4,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNDCGLZMWQZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2C)C#N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method involves the reaction of ethyl acetoacetate, malononitrile, and an aromatic aldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Scientific Research Applications
Structural Characteristics
The compound features a pyran ring fused with an amino group and a cyano group. The presence of these functional groups is crucial for its reactivity and interaction with biological systems.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. Studies have shown that ethyl 6-amino-5-cyano derivatives demonstrate effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate promising potential for development as antimicrobial agents.
Anticancer Potential
The unique structure of ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate suggests it may act as a potential anticancer agent. Related pyran derivatives have exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating strong antiproliferative activity. Mechanistically, these compounds may interact with specific molecular targets within cancer cells, modulating their growth and survival pathways .
Anti-inflammatory Effects
Studies have also highlighted the anti-inflammatory properties of this compound. It has been shown to reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.
Materials Science
The ability of this compound to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties. This characteristic opens avenues for applications in nanotechnology and advanced material design.
Biological Studies
The compound can serve as a valuable probe in biological studies to investigate various processes such as enzyme interactions and cellular signaling pathways. Its structural features allow it to interact with biological macromolecules, providing insights into their functions and mechanisms.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of several pyran derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, establishing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that ethyl 6-amino-5-cyano derivatives showed promising anticancer activity. The mechanism of action was investigated through molecular docking studies, which suggested that these compounds could inhibit key enzymes involved in cancer cell proliferation .
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the pyran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Structural Variations and Conformational Analysis
The 4H-pyran scaffold allows for significant structural diversity by varying substituents at the 4-position. Key analogs and their distinguishing features include:
Key Observations :
- Substituents at the 4-position influence molecular conformation. Nitro groups induce significant pseudo-axial rotation, while methylphenyl groups enhance steric interactions .
- Planarity of the pyran ring is conserved across analogs, as confirmed by X-ray crystallography .
Key Observations :
- Fe3O4@NFC@Co(II) and KF-Al2O3 offer superior yields (>85%) for nitro- and methyl-substituted analogs .
- NH4OH is less efficient for sterically hindered substituents (e.g., 2-methylphenyl) .
Spectroscopic and Electronic Properties
IR and NMR data highlight substituent-dependent variations:
Key Observations :
- Nitro-substituted analogs exhibit downfield-shifted Ar-H protons (δ >8.0 ppm) due to electron-withdrawing effects .
- Methylphenyl substituents show upfield CH3 signals (δ ~2.27 ppm) compared to nitro groups .
Pharmacological Activity :
- Pyridin-4-yl analog : Exhibits tracheal relaxant activity (EC50: 96.30 µM) via L-type calcium channel blockade, outperforming theophylline .
- Target compound (2-methylphenyl): Limited pharmacological data; predicted moderate activity due to electron-donating methyl group .
Corrosion Inhibition :
- 4-Nitrophenyl analog : Inhibition efficiency of 88% for mild steel in HCl; adsorption follows Langmuir isotherm .
- Phenyl analog : Mixed-type inhibitor with efficiency linked to HOMO-LUMO gap (3.34 eV) .
Antioxidant Properties :
- 4-Nitrophenyl analog : Demonstrated radical scavenging in fuel additives; nitro group enhances stability .
Biological Activity
Ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family, characterized by its unique structure that includes an amino group, cyano group, and a carboxylate. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyran ring fused with various functional groups. The structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of ethyl acetoacetate, malononitrile, and an aromatic aldehyde in the presence of a catalyst such as piperidine under reflux conditions in ethanol.
Medicinal Chemistry Applications
This compound has shown promise in various biological assays:
1. Antimicrobial Activity:
Research indicates that derivatives of pyran compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 6-amino derivatives have been tested for their minimum inhibitory concentration (MIC) against various pathogens. In vitro studies have demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential:
The unique structure of this compound suggests it may act as a potential anticancer agent. Studies have shown that related pyran derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating strong antiproliferative activity. The mechanism is thought to involve interaction with specific molecular targets within cancer cells, modulating their growth and survival pathways .
3. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may also possess anti-inflammatory properties. This is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
The proposed mechanism of action involves the interaction of the amino and cyano groups with specific enzymes or receptors, facilitating hydrogen bonding that modulates enzymatic activity. The hydrophobic interactions of the pyran ring with protein pockets enhance binding affinity and specificity, which is crucial for its biological efficacy.
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds:
Q & A
Q. What are the common synthetic routes for ethyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate?
The compound is typically synthesized via a one-pot multicomponent reaction. A standard method involves reacting ethyl acetoacetate with α,β-ethylenic nitriles (e.g., 2-methylphenyl-substituted nitriles) in ethanol under reflux, catalyzed by pyridine . For derivatives with varying substituents, rapid four-component reactions in aqueous media have been reported, improving scalability and reducing solvent waste . Key spectroscopic validation includes IR (νCN ~2183 cm⁻¹, νNH₂ ~3334–3398 cm⁻¹) and NMR analysis (e.g., δ ~1.29 ppm for ethyl protons in CDCl₃) .
Q. How is the crystal structure of this compound characterized?
X-ray crystallography reveals a nearly planar pyran ring (r.m.s. deviation ~0.059 Å) with hydrogen-bonding networks stabilizing the lattice. For example, N–H⋯O and N–H⋯N interactions create chains parallel to the [100] direction . Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.0856 Å, α = 65.65°) are common. Refinement typically employs riding H-atom models and multi-scan absorption corrections (e.g., SADABS) .
Q. What spectroscopic techniques are essential for confirming its purity and structure?
- IR Spectroscopy : Confirms functional groups (e.g., cyano at ~2183 cm⁻¹, carbonyl at ~1692 cm⁻¹).
- NMR : ¹H and ¹³C NMR identify substituents (e.g., methylphenyl protons at δ ~7.2–7.5 ppm, ethyl groups at δ ~1.29–4.21 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~410 for related iodophenyl derivatives) validate molecular weight .
Advanced Questions
Q. How do substituent variations at the 4-position (e.g., iodophenyl vs. methylphenyl) affect biological activity?
Substituents significantly modulate bioactivity. For instance, iodophenyl derivatives may enhance antitumor potential due to halogen bonding, whereas methylphenyl groups improve lipophilicity, aiding membrane penetration in antibacterial assays . Comparative studies using structure-activity relationship (SAR) models are recommended, focusing on electronic (Hammett σ) and steric parameters .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., inconsistent IC₅₀ values)?
Discrepancies often arise from assay conditions (e.g., solvent polarity, cell lines). To address this:
- Standardize protocols (e.g., use MTT assays in triplicate with DMSO controls).
- Perform dose-response curves across multiple concentrations (e.g., 1–100 µM).
- Validate results with orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. How can computational methods optimize synthetic routes for derivatives?
Density Functional Theory (DFT) predicts reaction pathways and transition states. For example, modeling the nucleophilic attack of ethyl acetoacetate on nitriles identifies optimal catalysts (e.g., pyridine vs. DBU). Molecular docking further prioritizes derivatives for biological testing by simulating target binding (e.g., EGFR kinase) .
Q. What crystallographic challenges arise in analyzing hydrogen-bonding networks?
Disorder in NH₂ or solvent molecules complicates refinement. Strategies include:
- High-resolution data collection (θ > 25°).
- Using SHELXL with restraints for thermal parameters.
- Merging Friedel pairs to mitigate anomalous scattering effects .
Methodological Tables
Table 1: Key Crystallographic Data for Pyran Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Space Group | P1 | |
| Unit Cell (Å, °) | a = 8.0856, α = 65.65 | |
| R-factor | 0.046 | |
| Hydrogen Bonds | N–H⋯O (2.89 Å), N–H⋯N (3.12 Å) |
Table 2: Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | Ethanol | 80 | 75 |
| DBU | Water | 25 | 82 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
